molecular formula C11H13NO B2410313 N-benzyl-N-methyl-acrylamide CAS No. 82799-49-3

N-benzyl-N-methyl-acrylamide

Cat. No.: B2410313
CAS No.: 82799-49-3
M. Wt: 175.231
InChI Key: SXMHECGYSOUMFN-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-acrylamide is a chemical compound used to make polymers of high refractive index . It is an important raw material in a widely industrial area .


Synthesis Analysis

N,N′-Methylenebisacrylamide (MBAA), which is an important raw material in a widely industrial area, was synthesized using convenient catalysts . Six different homogeneous and heterogeneous catalysts were used to obtain maximum monomer yield. The MBAA was obtained with 95% yield by using Cu (II) catalyst containing carboxylate groups ligands .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .


Chemical Reactions Analysis

MBAA is a molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers . Acrylamide is one of the most common compounds that use MBAA during the polymerization reactions. The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 175.23 g/mol . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .

Scientific Research Applications

Controlled Radical Polymerization

N-benzyl-N-methyl-acrylamide has been utilized in the field of controlled radical polymerization. For instance, homopolymers of monosubstituted acrylamide with an amino acid moiety, like N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the creation of polymers with controlled molecular weight, narrow polydispersity, and enhanced properties, such as isotacticity, by controlling the monomer/CTA molar ratio and using catalytic amounts of Lewis acid (Mori, Sutoh, & Endo, 2005).

Heterogeneous Catalysis

This compound-based materials have also been developed for use as heterogeneous catalysts. For instance, cross-linked poly(dimethylaminoethyl acrylamide) coated magnetic nanoparticles have been synthesized and utilized as a basic catalyst for the synthesis of benzopyranes in water. These catalysts showcase high loading levels, stability, and can be easily separated and recycled, making them efficient and environmentally friendly (Zohreh, Hosseini, Pourjavadi, & Bennett, 2014).

Bioengineering Applications

The bioengineering sector has leveraged polymers like poly(N-isopropyl acrylamide) (pNIPAM), which is closely related to this compound, for various applications. Notably, pNIPAM substrates have been widely used for the nondestructive release of biological cells and proteins, contributing significantly to cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).

Supramolecular Polymer Chemistry

In supramolecular polymer chemistry, this compound derivatives have been utilized to develop thermo- and pH-sensitive copolymers. These copolymers can undergo complexation and decomplexation with molecules like β-cyclodextrins, observable with the naked eye, making them useful for visual indicators in various chemical processes (Fleischmann & Ritter, 2013).

Environmental Remediation

Studies have also explored the potential of this compound derivatives in environmental remediation. For instance, the biodegradation of acrylamide by microorganisms like Enterobacter aerogenes has been studied, highlighting potential applications in the cleanup of acrylamide/amide contaminants in the environment (Buranasilp & Charoenpanich, 2011).

Mechanism of Action

Target of Action

N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .

Pharmacokinetics

The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .

Safety and Hazards

Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin . They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

Properties

IUPAC Name

N-benzyl-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMHECGYSOUMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A quantity of 121 g of N-benzylmethylamine was reacted with 100 g of acryloyl chloride in the presence of 111 g of triethylamine in ether at 0° C. to 25° C. for 16 hours. The product was filtered, the solvent was removed, and N-benzyl-N-methylacrylamide was isolated in 69% yield by distillation under vacuum Cop 83°-85° C./0.04 mm--Hg).
Quantity
121 g
Type
reactant
Reaction Step One
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100 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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